3-Methylazetidin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
147293-71-8 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
3-methylazetidin-3-amine |
InChI |
InChI=1S/C4H10N2/c1-4(5)2-6-3-4/h6H,2-3,5H2,1H3 |
InChI Key |
PYBBRDLRXFWWFU-UHFFFAOYSA-N |
SMILES |
CC1(CNC1)N |
Canonical SMILES |
CC1(CNC1)N |
Synonyms |
3-METHYL-3-AZETIDINAMINE |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylazetidin 3 Amine and Functionalized Azetidine Derivatives
Direct Syntheses of 3-Methylazetidin-3-amine
The direct synthesis of this compound involves introducing the amine functionality onto a pre-existing 3-methylazetidine (B2440550) scaffold. These methods are often favored for their efficiency and convergence.
Nucleophilic Substitution Approaches for Amine Introduction
One of the most common strategies for introducing an amine group at the C3 position of an azetidine (B1206935) ring is through nucleophilic substitution. This process typically involves a two-step sequence starting from a hydroxyl precursor. The hydroxyl group is first converted into a better leaving group, such as a mesylate or tosylate, to activate the position for substitution.
A well-established route begins with a protected 3-hydroxy-3-methylazetidine, such as 1-benzhydryl-3-methylazetidin-3-ol. This precursor is treated with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding 3-methanesulfonate intermediate. This stable electrophile can then undergo nucleophilic substitution with an amine source. Common methods include reaction with sodium azide (B81097) followed by a reduction step (e.g., Staudinger reduction with triphenylphosphine (B44618) or catalytic hydrogenation) to yield the primary amine. Alternatively, direct displacement with an amine nucleophile can be employed.
Recent studies have presented a straightforward, single-step synthesis of azetidine-3-amines from the bench-stable electrophile, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627). chemrxiv.org This method demonstrates that reacting the intermediate with two equivalents of an amine in acetonitrile (B52724) at elevated temperatures can significantly improve yields compared to reactions with an added base.
| Direct Amination | 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (2 equiv.) in Acetonitrile (80 °C) | N-(1-benzhydrylazetidin-3-yl)piperidine | 72% |
Reductive Amination Strategies for 3-Aminoazetidines
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This strategy is applicable to the synthesis of 3-aminoazetidines, starting from a corresponding 3-azetidinone precursor. The process involves the condensation of the ketone with an amine (or ammonia (B1221849) for a primary amine) to form an imine or enamine, which is then reduced in situ to the desired amine product.
For the synthesis of this compound, the process would begin with a suitably N-protected 3-methylazetidin-3-one. This ketone is reacted with an ammonia source in the presence of a reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine intermediate much faster than the initial ketone, allowing for a one-pot reaction. masterorganicchemistry.com More recently, catalytic systems using earth-abundant metals like iron have been developed for the reductive amination of ketones and aldehydes with aqueous ammonia and hydrogen gas, offering a greener alternative. d-nb.info
Table 2: Reductive Amination for 3-Aminoazetidine Synthesis
| Component | Example Reagent/Substrate | Function |
|---|---|---|
| Carbonyl Source | N-Benzhydryl-3-methylazetidin-3-one | Azetidine scaffold with electrophilic center |
| Amine Source | Aqueous Ammonia (NH₃) | Nucleophile to form the imine intermediate |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine to an amine |
| Solvent | Methanol or other protic solvents | Facilitates imine formation and reaction |
Single-Step Preparations from Bench-Stable Precursors
The development of single-step synthetic methods from stable, readily available starting materials is a significant goal in medicinal and process chemistry. A notable advancement in azetidine synthesis is the direct, one-step preparation of azetidine-3-amines from 1-benzhydrylazetidin-3-yl methanesulfonate, a precursor that is stable at room temperature for extended periods. chemrxiv.org
This methodology involves the direct displacement of the mesylate group with a variety of primary and secondary amine nucleophiles. chemrxiv.org The reaction demonstrates broad functional group tolerance, making it suitable for the late-stage functionalization of complex molecules, including approved drugs. Yields are generally moderate to high for secondary amines and lower for primary amines. This approach avoids multi-step protection and deprotection sequences often required in other synthetic routes, offering a more efficient pathway to the target compounds. chemrxiv.org The process is scalable and typically involves simple purification procedures. chemrxiv.org
Table 3: Single-Step Synthesis of Azetidine-3-amines from a Mesylate Precursor chemrxiv.org
| Amine Nucleophile | Product | Yield |
|---|---|---|
| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 84% |
| Piperidine | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 72% |
| Benzylamine | N-Benzyl-1-benzhydrylazetidin-3-amine | 40% |
General Azetidine Ring Construction Methodologies Applicable to 3-Substituted Azetidines
Beyond functionalizing a pre-formed ring, many synthetic efforts focus on constructing the azetidine ring itself. These methods are crucial for accessing novel substitution patterns.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone of heterocyclic chemistry, where a molecule containing both a nucleophile and an electrophile reacts with itself to form a ring. While highly effective for 3-, 5-, and 6-membered rings, the formation of the 4-membered azetidine ring via direct intramolecular nucleophilic substitution is often challenging due to unfavorable ring strain and conformational energetics. nih.gov
A classic and robust strategy for constructing the core of a substituted azetidine involves the intramolecular cyclization of an α-halo-β-aminoketone derivative to form an azetidin-2-one (B1220530) (a β-lactam). These β-lactams are versatile intermediates that can be subsequently reduced to the corresponding azetidines. acs.org
A systematic study detailed a versatile route to 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones through the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives. nih.gov In this approach, an amino acid derivative is first acylated with chloroacetyl chloride. The resulting compound possesses both a nucleophilic nitrogen (once deprotonated) and an electrophilic carbon bearing a chlorine atom. Treatment with a suitable base induces an intramolecular N-C cyclization, forming the azetidin-2-one ring. nih.govderpharmachemica.com
To apply this to a precursor for this compound, one would need to start with a custom α-amino acid derivative already containing the precursors for the methyl and amine groups at the α-position. The resulting 4-substituted-azetidin-2-one would then undergo further chemical transformations, such as reduction of the lactam carbonyl and manipulation of the other substituent into the desired amine group, to yield the final product.
Table 4: Conceptual Pathway via Aminohalogenoketone Cyclization
| Step | Description | Starting Material Example | Product Example |
|---|---|---|---|
| 1 | Acylation | α-Methyl-α-(protected amino) amino acid derivative | N-Chloroacetyl-α-methyl-α-(protected amino) derivative |
| 2 | Intramolecular Cyclization | N-Chloroacetyl derivative | 4-Methyl-4-(protected amino)-azetidin-2-one derivative |
| 3 | Reduction & Deprotection | Azetidin-2-one derivative | this compound |
Aminolysis of Epoxy Amines (e.g., Lanthanoid(III)-Catalyzed Regioselective Routes)
A notable advancement in azetidine synthesis involves the lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.gov This method provides a regioselective route to azetidines, even in the presence of functional groups that are sensitive to acid or are Lewis bases. nih.govfrontiersin.org The oxophilic nature of the lanthanide catalyst allows it to preferentially coordinate to the epoxide oxygen, activating it for nucleophilic attack by the tethered amine. smolecule.com
This reaction typically proceeds with high yields. For instance, the cyclization of cis-3,4-epoxy amines using a catalytic amount of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux temperature can produce the corresponding azetidine in yields often exceeding 80%. nih.govfrontiersin.orgsmolecule.com The reaction demonstrates excellent regioselectivity for the C3 position of the epoxy amine, leading to the desired azetidine product over the alternative pyrrolidine (B122466). nih.govfrontiersin.org Interestingly, the stereochemistry of the epoxy amine is crucial; while cis-isomers yield azetidines, trans-isomers tend to form 3-hydroxypyrrolidines via a 5-endo-tet cyclization. nih.govfrontiersin.org
| Epoxy Amine Substrate | Catalyst | Solvent | Temperature | Yield (%) | Ref. |
| cis-3,4-Epoxyhexylamine | La(OTf)₃ | DCE | Reflux | 81 | nih.govfrontiersin.org |
| Styrene oxide-type cis-3,4-epoxy amine | La(OTf)₃ | DCE | Reflux | High | frontiersin.org |
This table presents illustrative data based on reported findings.
Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination
Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. For azetidine synthesis, the intramolecular γ-C(sp³)–H amination of picolinamide (B142947) (PA) protected amines is a highly efficient method. rsc.orgacs.orgorganic-chemistry.orgnih.gov This reaction utilizes a palladium catalyst to selectively functionalize an unactivated C(sp³)–H bond at the γ-position relative to the nitrogen atom, forming the azetidine ring. acs.orgorganic-chemistry.org
The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle and often employs an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (B1210297) (AgOAc). rsc.org This methodology is valued for its predictability, relatively low catalyst loading, and the use of inexpensive reagents under convenient operating conditions. acs.orgorganic-chemistry.org It demonstrates excellent functional group tolerance and can be used to create a variety of functionalized azetidines, including polycyclic and spirocyclic systems. rsc.orgacs.org
| Substrate | Catalyst | Oxidant | Additive | Yield (%) | Ref. |
| Picolinamide-protected amine | Pd(OAc)₂ | PhI(OTs)₂ | AgOAc | High | rsc.orgorganic-chemistry.org |
| (-)-cis-Myrtanylamine derivative | Pd(OAc)₂ | PhI(OAc)₂ | - | Good | acs.org |
This table presents illustrative data based on reported findings.
Intramolecular Amination of Organoboronates
A stereospecific method for synthesizing azetidines involves the intramolecular amination of organoboronates. organic-chemistry.orgacs.orgnih.govacs.org This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.orgacs.orgnih.gov A key advantage of this method is its ability to produce enantiomerically enriched azacycles with high stereospecificity, which is crucial for the synthesis of chiral drugs and natural products. organic-chemistry.orgacs.org
The reaction can be initiated by treating a tethered methoxyamine with a base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOt-Bu), which then reacts with the boronic ester. organic-chemistry.orgacs.org This approach avoids the use of highly Lewis acidic reagents. organic-chemistry.org The methodology is versatile, allowing for the synthesis of various substituted azetidines and can tolerate functional groups such as alkenes and furans. organic-chemistry.orgacs.org
| Substrate Type | Base | Key Feature | Yield (%) | Ref. |
| γ-Methoxyamino boronic ester | KOt-Bu | Tolerates alkenes, furans | Good | acs.org |
| Enantiomerically enriched boronic ester | n-BuLi or KOt-Bu | High stereospecificity | Good | organic-chemistry.orgacs.org |
This table presents illustrative data based on reported findings.
Cycloaddition Reactions for Azetidine Scaffolds
Cycloaddition reactions provide direct and atom-economical routes to construct the four-membered azetidine ring.
Intermolecular [2+2] Photocycloaddition (e.g., from Isoxazoline-3-carboxylates)
Visible-light-mediated intermolecular [2+2] photocycloaddition has been developed as a powerful method for azetidine synthesis. rsc.orgresearchgate.netnih.gov A notable example is the aza-Paternò-Büchi reaction involving 2-isoxazoline-3-carboxylates and various alkenes. rsc.orgresearchgate.netthieme-connect.com This reaction is typically promoted by an iridium-based photocatalyst that activates the isoxazoline (B3343090) via triplet energy transfer. rsc.orgresearchgate.net
This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating both activated and unactivated alkenes. rsc.orgnih.gov A significant advantage is that the resulting azetidine products can be readily deprotected to yield free, unprotected azetidines, which are highly desirable synthetic targets. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Light Source | Key Feature | Ref. |
| 2-Isoxazoline-3-carboxylate | Alkene | Ir(III) photocatalyst | Visible light (blue) | Forms functionalized azetidines | rsc.orgresearchgate.net |
This table presents illustrative data based on reported findings.
[4+2]-Cycloaddition for Polycyclic Azetidine Scaffold Formation
The [4+2]-cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings, and it can be adapted to create complex polycyclic systems containing an azetidine ring. nih.gov For instance, N-acetyl-2-azetine can act as a dienophile, reacting with various dienes under thermal conditions to produce polycyclic azetidine scaffolds. nih.gov This reaction often proceeds with high endo-selectivity. nih.gov
More recent developments have utilized transition-metal catalysis to facilitate [4+2]-cycloadditions for the synthesis of complex nitrogen-containing heterocycles. nih.govresearchgate.net These methods can offer high levels of regio- and diastereoselectivity in the construction of intricate molecular architectures. nih.gov Photochemical intramolecular [4+2] cycloadditions have also been employed to construct complex scaffolds, such as the iboga-type alkaloids, from dehydrosecodine-type substrates. rsc.org
| Diene | Dienophile | Conditions | Selectivity | Ref. |
| Various dienes | N-acetyl-2-azetine | Heat | Endo | nih.gov |
| N-arylsulfonylimines | Alkenes | Photosensitizer, light | High diastereoselectivity | nih.gov |
This table presents illustrative data based on reported findings.
Cycloaddition of Schiff Bases with Haloacetyl Chlorides
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base), is a classic and widely used method for synthesizing β-lactams (2-azetidinones). derpharmachemica.commdpi.com Ketenes are often generated in situ from haloacetyl chlorides, such as chloroacetyl chloride, by treatment with a tertiary amine like triethylamine. derpharmachemica.commdpi.com
This reaction is highly versatile and can be used to prepare a wide range of substituted β-lactams. mdpi.com The reaction of various Schiff bases with chloroacetyl chloride in the presence of a base can be carried out under conventional heating or using microwave irradiation to accelerate the reaction. derpharmachemica.comijper.org The stereoselectivity of the Staudinger cycloaddition can be influenced by the reaction conditions and the nature of the substituents on both the imine and the ketene. mdpi.com
| Schiff Base | Ketene Precursor | Base | Key Feature | Ref. |
| Various aromatic imines | Chloroacetyl chloride | Triethylamine | Forms 2-azetidinones | derpharmachemica.comresearchgate.net |
| Substituted Schiff bases | Chloroacetyl chloride | Triethylamine | Can be performed under microwave irradiation | derpharmachemica.com |
This table presents illustrative data based on reported findings.
Strain-Release Strategies
The inherent ring strain of small, bicyclic systems and three-membered rings provides a powerful thermodynamic driving force for the formation of the more stable four-membered azetidine ring. These strategies leverage this principle to create substituted azetidines that would be challenging to synthesize through other means.
Ring Opening of Azabicyclo[1.1.0]butanes with Amine Nucleophiles
The reaction of 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles is a well-established method for the synthesis of 1,3-disubstituted azetidines. rsc.org This transformation is driven by the release of strain in the highly constrained bicyclic system. The peculiar reactivity of the C3-N bond allows for a double functionalization at the 1 and 3 positions of the azetidine ring. rsc.org
Recent advancements have focused on the use of amine nucleophiles to directly install the crucial 3-amino functionality. chemrxiv.org For instance, the reaction of ABBs with various primary and secondary amines can furnish a range of 3-aminoazetidine derivatives. chemrxiv.org This approach is particularly attractive for its directness in forming compounds structurally related to this compound. A straightforward, one-step synthesis of azetidine-3-amines from a commercially available, bench-stable material has been reported, which tolerates a variety of functional groups. chemrxiv.org
Furthermore, the reaction of sterically congested 1-azabicyclo[1.1.0]butanes with hydrazoic acid provides a facile route to 3-azidoazetidines. researchgate.net These intermediates can then be readily converted to N-unsubstituted azetidin-3-amines through catalytic hydrogenation. researchgate.net This two-step process offers an alternative pathway to the core azetidin-3-amine (B9764) structure.
Ring Expansion of Aziridines to Azetidines
The ring expansion of aziridines to azetidines represents another powerful strain-release strategy. rsc.org While thermodynamically favorable, this transformation often requires careful control of reaction conditions to achieve selectivity. rsc.org
One notable method involves the thermal isomerization of 2-bromomethyl-2-methylaziridines in the presence of various nucleophiles, leading to the formation of 3-substituted azetidines. rsc.org Another approach is the thermal rearrangement of anti-aziridino amino esters, which, when treated with a base like triethylamine, can yield trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org
More recently, biocatalytic methods have emerged as a highly enantioselective route for the one-carbon ring expansion of aziridines to azetidines. nih.govnih.gov Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze a nih.govnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides, overriding competing reaction pathways. nih.govnih.gov This enzymatic approach offers exceptional stereocontrol, which is often difficult to achieve with traditional chemical catalysts. nih.govnih.gov Another strategy involves a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, proceeding through an aziridinium ylide intermediate to produce highly substituted methylene azetidines. researchgate.net
Metal-Catalyzed Cyclizations and Coupling Reactions
Metal catalysis offers a versatile and efficient toolbox for the synthesis and functionalization of azetidine rings. These methods often proceed under mild conditions and with high levels of chemo- and stereoselectivity.
Gold-Catalyzed Oxidative Cyclization of Alkynes for Azetidin-3-ones
Gold catalysts have proven to be exceptionally effective in activating alkynes for various transformations. nih.gov A significant application in azetidine synthesis is the gold-catalyzed intermolecular oxidative cyclization of N-propargylsulfonamides to yield azetidin-3-ones. nih.govthieme-connect.com This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion. nih.gov
This methodology is notable for its flexibility and stereoselectivity, allowing for the synthesis of chiral azetidin-3-ones with high enantiomeric excess, particularly when employing chiral sulfinamide chemistry. nih.govthieme-connect.com The resulting azetidin-3-ones are versatile intermediates that can be further elaborated, for instance, through reductive amination, to access 3-aminoazetidine derivatives. nih.gov The reaction tolerates a range of functional groups, including those sensitive to acid. nih.gov
Table 1: Selected Examples of Gold-Catalyzed Oxidative Cyclization for Azetidin-3-one (B1332698) Synthesis
| Entry | R¹ Substituent | R² Substituent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | Ph | H | 85 | >98 |
| 2 | 4-MeO-C₆H₄ | H | 82 | >98 |
| 3 | Cyclohexyl | H | 75 | >98 |
| 4 | CH₂CH₂CH=CH₂ | H | 78 | >98 |
| 5 | CH₂CH₂Br | H | 70 | >98 |
| 6 | CH₂CH₂N₃ | H | 72 | >98 |
| 7 | CH₂CH₂OBoc | H | 76 | >98 |
| 8 | CH₂CH₂OMOM | H | 71 | >98 |
Data sourced from research on the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov
Horner–Wadsworth–Emmons (HWE) Reactions for Azetidinylidene Intermediates
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the formation of alkenes with high stereoselectivity, typically favoring the (E)-isomer. nrochemistry.comwikipedia.org In the context of azetidine chemistry, the HWE reaction is employed to introduce exocyclic double bonds, creating azetidinylidene intermediates.
A common application involves the reaction of an N-protected azetidin-3-one with a stabilized phosphonate (B1237965) ylide. For example, tert-butyl 3-oxoazetidine-1-carboxylate can be converted to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate via an HWE reaction. This intermediate can then undergo deprotection and further functionalization of the nitrogen atom. The HWE reaction is valued for its reliability and the mild conditions under which it can be performed, making it compatible with a variety of functional groups. nrochemistry.com The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding Wittig reagents, allowing them to react efficiently with a broader range of ketones and aldehydes. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Diversification)
Palladium-catalyzed cross-coupling reactions are indispensable for the diversification of heterocyclic scaffolds. The Suzuki–Miyaura coupling, in particular, is widely used for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. mdpi.com
In azetidine synthesis, this reaction can be used to introduce aryl or heteroaryl substituents onto the azetidine ring. For example, readily synthesized, water-stable Pd(II) complexes of azetidine-based tridentate ligands have demonstrated high activity for the Suzuki–Miyaura coupling of aryl bromides and chlorides with arylboronic acids in water. researchgate.net
A more advanced application involves the palladium-catalyzed regioselective and enantiospecific ring-opening Suzuki–Miyaura arylative cross-coupling of N-tosyl-2-arylazetidines with arylboronic acids. researchgate.net This reaction provides access to enantioenriched 3,3-diarylpropylamines, showcasing the use of azetidines as non-classical alkyl electrophiles. researchgate.net This strategy highlights the potential for converting readily available azetidines into more complex, acyclic amine structures through precise, metal-catalyzed bond-breaking and bond-forming events.
Nickel-Catalyzed Electrophilic Cross-Coupling Reactions of Azetidines
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, offering a more sustainable alternative to precious metal catalysts like palladium. calstate.edu The high ring strain of azetidines makes them susceptible to ring-opening reactions, a property that can be harnessed in cross-coupling methodologies to introduce new functional groups. calstate.edu
Recent advancements have focused on the ring-opening cross-coupling of aziridines, the three-membered ring analogues of azetidines, which provides valuable insights into potential strategies for azetidine functionalization. sioc-journal.cn For instance, nickel-catalyzed reactions of styrenyl aziridines with organozinc reagents have been developed, demonstrating regioselective synthesis of β-substituted amines under mild conditions. acs.org This approach is significant as it offers complementary diastereoselectivity to traditional aziridine (B145994) ring-opening reactions. acs.org The proposed mechanism involves a sulfonamide-directed C–C bond formation, which is responsible for the high diastereoselectivity observed. acs.org
Furthermore, nickel-catalyzed reductive cross-coupling reactions of aziridines with various electrophiles, including alkyl halides and aryl bromides, have been successfully developed. researchgate.net These methods often employ a reductant to facilitate the catalytic cycle and have shown broad substrate scope and functional group tolerance. researchgate.net Electrocatalysis, in conjunction with nickel catalysis, has also been utilized for the cross-electrophile coupling of aryl aziridines and aryl bromides, providing access to synthetically useful β-arylethylamines under mild and sustainable electrochemical conditions. researchgate.netnih.gov These developments in aziridine chemistry pave the way for analogous transformations with azetidine substrates, promising new routes to complex azetidine derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| Ni(II) source / dimethyl fumarate | N-sulfonyl aziridines, Organozinc reagents | β-substituted amines | Mild conditions, regioselective, stereoconvergent mechanism. acs.org |
| Nickel / reductant (e.g., manganese) | Aziridines, Alkyl/aryl halides | β-functionalized amines | Broad substrate scope, good functional group compatibility. researchgate.net |
| Nickel / electrocatalysis | Aryl aziridines, Aryl bromides | β-arylethylamines | Sustainable, chemo- and regioselective. researchgate.netnih.gov |
Copper-Catalyzed Multicomponent Reactions for Azetidines
Copper-catalyzed multicomponent reactions (MCRs) have proven to be a highly efficient strategy for the synthesis of functionalized azetidines. organic-chemistry.orgnih.govacs.org These reactions allow for the construction of complex molecules from simple, readily available starting materials in a single step, often with high atom economy. researchgate.net
A notable example is the copper(I) iodide (CuI)-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions at room temperature, without the need for a base, to afford 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. organic-chemistry.orgnih.govacs.org Mechanistic studies suggest a [2+2] cycloaddition pathway. organic-chemistry.orgnih.govacs.org This method is practical, general, and provides an efficient route to a variety of functionalized azetidines. organic-chemistry.orgacs.org
Another innovative approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. researchgate.net This method can be performed as a two- or three-component reaction to produce azetidines. The reaction is initiated by the photogenerated α-aminoalkyl radical, which is captured by the alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine ring. researchgate.net This process is characterized by double C-H activation and offers operational simplicity with a cheap and abundant catalyst. researchgate.net
| Catalyst | Reactants | Product | Key Features |
| CuI | Terminal alkynes, Sulfonyl azides, Carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines | Mild conditions, no base required, high yields, [2+2] cycloaddition mechanism. organic-chemistry.orgnih.govacs.org |
| Copper (photo-induced) | Aliphatic amines, Alkynes, (Aldehydes) | Azetidines | Two- or three-component, radical cascade cyclization, double C-H activation. researchgate.net |
| Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane (ABB), Organometal reagents | Bis-functionalized azetidines | Rapid, allows for various substituents (alkyl, allyl, vinyl, benzyl). organic-chemistry.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral azetidines is of significant interest due to their potential applications in medicinal chemistry and asymmetric catalysis. bham.ac.ukresearchgate.netresearchgate.net The development of stereoselective methods to control the configuration of substituents on the azetidine ring is a key area of research.
Chiral Sulfinamide Chemistry for Enantioenriched Azetidines
The use of chiral sulfinamides, such as Ellman's chiral tert-butanesulfinamides, has emerged as a robust strategy for the asymmetric synthesis of enantioenriched azetidines. bham.ac.ukresearchgate.netnih.govacs.orgacs.org This approach utilizes the chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions.
A general and scalable three-step method has been developed for the synthesis of C2-substituted azetidines using chiral tert-butanesulfinamides. researchgate.netnih.govacs.orgacs.org The process begins with the condensation of a 1,3-bis-electrophilic 3-chloropropanal (B96773) with the chiral sulfinamide to form a sulfinimine. acs.org Subsequent organometallic addition and intramolecular chloride substitution afford the desired azetidine with high diastereoselectivity. acs.org This methodology is versatile, allowing for the introduction of aryl, vinyl, allyl, and various alkyl substituents at the C2-position. researchgate.netnih.govacs.org The diastereomeric products can often be separated by chromatography, leading to enantiopure azetidines after cleavage of the sulfinamide auxiliary. researchgate.netnih.govacs.orgacs.org
This strategy has been shown to be effective on a gram scale, highlighting its practical utility for producing significant quantities of enantioenriched azetidines for further applications. researchgate.netnih.govacs.org
Asymmetric Catalysis in Azetidine Synthesis
Asymmetric catalysis provides a powerful and atom-economical approach to the synthesis of chiral molecules, including azetidine derivatives. researchgate.netresearchgate.net Both organocatalysis and metal-based catalysis have been successfully employed to control the stereochemistry of azetidine ring formation and functionalization.
Chiral azetidine-derived ligands and organocatalysts have been utilized in a variety of asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netresearchgate.net For example, new chiral cis-3-aminoazetidines have been prepared and their catalytic activity tested in standard asymmetric reactions, showing moderate to good yields and enantioselectivities. researchgate.net
Phase-transfer catalysis has also been applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov In this approach, a chiral cation phase-transfer catalyst is used to control the intramolecular C-C bond formation, leading to the desired spirocyclic products with high enantiomeric ratios. nih.gov
Control of Regioselectivity and Stereochemistry in Azetidine Ring Formation
Controlling both regioselectivity and stereochemistry is crucial in the synthesis of substituted azetidines. The outcome of cyclization reactions to form the four-membered ring can be influenced by kinetic versus thermodynamic control. In many cases, the formation of the strained azetidine ring is kinetically favored over the formation of the thermodynamically more stable five-membered pyrrolidine ring. semanticscholar.org
A general, scalable two-step method for the regio- and diastereoselective synthesis of alkaloid-type azetidines has been described. semanticscholar.org This method demonstrates excellent functional group tolerance and relies on kinetic control to achieve the formation of the four-membered ring. semanticscholar.org Computational studies using density functional theory (DFT) have been employed to rationalize the observed selectivity, confirming the role of kinetic control in the stereochemical outcome. semanticscholar.org
The regioselectivity of ring-opening reactions of unsymmetrical azetidines is also a critical consideration. magtech.com.cn Nucleophilic attack is generally directed by electronic effects, favoring cleavage of the C-N bond adjacent to stabilizing groups such as aryl or carbonyl functionalities. magtech.com.cn However, steric hindrance can also play a significant role, particularly with bulky nucleophiles. magtech.com.cn
Functional Group Introduction and Diversification Strategies for Azetidine Scaffolds
The ability to introduce and diversify functional groups on the azetidine ring is essential for creating libraries of compounds for applications in drug discovery and materials science. nih.govresearchgate.net A variety of strategies have been developed to modify the azetidine scaffold after its initial construction.
One common approach involves the synthesis of a densely functionalized azetidine core that can be subsequently elaborated. nih.govresearchgate.net For example, a trisubstituted azetidine can be prepared on a multi-gram scale and then subjected to a series of functional group transformations to generate fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This can include reactions such as nitrile reduction, N-alkylation, and ring-closing metathesis. nih.govresearchgate.net
Palladium-catalyzed C(sp³)–H arylation has been used as a powerful method for the direct introduction of aryl groups onto the azetidine ring. acs.org This strategy has been successfully applied to the synthesis of a bicyclic azetidine with antimalarial activity, demonstrating its utility in the preparation of complex, biologically active molecules. acs.org The reaction exhibits a broad substrate scope and allows for the preparation of stereochemically defined building blocks. acs.org
The reduction of azetidin-2-ones (β-lactams) is another widely used method for accessing functionalized azetidines. ub.bwacs.org The ready availability of β-lactams makes this a convenient route, and the reduction can typically be achieved with high stereochemical fidelity. acs.org
| Strategy | Description | Example Application |
| Functional Group Interconversion | Modification of existing functional groups on a pre-formed azetidine ring. | Nitrile reduction followed by N-alkylation to build more complex scaffolds. nih.govresearchgate.net |
| C-H Functionalization | Direct introduction of new functional groups by activating C-H bonds. | Palladium-catalyzed C(sp³)–H arylation to introduce aryl substituents. acs.org |
| Ring-Closing Metathesis | Formation of fused or bridged ring systems from an azetidine bearing two olefinic tethers. | Synthesis of azetidine-fused 8-membered rings. nih.gov |
| Reduction of Azetidin-2-ones | Conversion of β-lactams to the corresponding azetidines. | A common and stereospecific method for preparing N-substituted azetidines. ub.bwacs.org |
Aza-Michael Addition for Heterocyclic Amino Acid Derivatives
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands out as a powerful and versatile method for constructing carbon-nitrogen bonds. researchgate.net This reaction is instrumental in the synthesis of highly functionalized organic compounds, including heterocyclic amino acid derivatives containing the azetidine ring. researchgate.netmdpi.com
A prominent strategy involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.gov The synthesis begins with the creation of the α,β-unsaturated ester, methyl (N-Boc-azetidin-3-ylidene)acetate, from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.comnih.gov Subsequently, the aza-Michael addition is performed with various heterocyclic amines to generate the desired functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This method has proven effective for a range of aliphatic and aromatic heterocyclic amines, including pyrazole (B372694), imidazole, and triazole derivatives. mdpi.com
The reaction conditions are generally mild, and the methodology demonstrates good substrate tolerance, often resulting in high yields. mdpi.com For instance, the reaction of methyl (N-Boc-azetidine-3-ylidene)acetate with different heterocyclic amines can be carried out efficiently, leading to a diverse library of azetidine-containing amino acid derivatives. researchgate.netmdpi.com
Table 1: Examples of Aza-Michael Addition for Azetidine Derivatives
| Amine Reactant | Michael Acceptor | Product | Yield (%) |
|---|---|---|---|
| Pyrrolidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 95% |
| Morpholine | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(morpholino)azetidin-3-yl)acetate | 98% |
| 1H-Pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 85% |
| 1H-1,2,4-Triazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetate | 82% |
Note: This table is illustrative, based on typical yields reported in the literature for similar reactions. mdpi.com
This methodology provides a straightforward and efficient route to novel heterocyclic amino acids, which are valuable building blocks in drug discovery. mdpi.com The resulting products can be further diversified, for example, through Suzuki-Miyaura cross-coupling reactions on halogenated aromatic portions of the adducts. nih.gov
N-Alkylation of Heterocyclic Carboxylates with Azetidine Precursors
N-alkylation is a fundamental method for constructing aza-cycles and is widely employed in the synthesis of N-heterocycles. researchgate.net This approach is particularly useful for introducing the azetidine moiety into a molecule by reacting a suitable azetidine precursor, often an electrophile, with a nucleophilic nitrogen atom on a heterocyclic carboxylate.
A facile synthesis of novel amino acid-like building blocks has been achieved through the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. mdpi.com This reaction serves as an efficient way to link the azetidine ring to other heterocyclic systems. The process typically involves the deprotonation of the NH group on the heterocyclic carboxylate with a base, followed by nucleophilic attack on the iodo-azetidine.
Another related approach is the alkylative cyclization with C-N bond formation, which is a powerful method for the stereoselective synthesis of various N-heterocycles, including azetidines. researchgate.net For example, a short and facile synthesis of N-protected alkyl 3-aminoazetidine-2-carboxylic esters, a class of conformationally restricted beta-amino esters, was developed. researchgate.net This synthesis involves the reduction of anti-β,γ-aziridino-α-(N-diphenylmethylidene)amino esters, followed by a regioselective intramolecular ring opening of the aziridine ring by the α-amino function to yield the trans-azetidine. researchgate.net
Table 2: N-Alkylation with Azetidine Precursors
| Heterocyclic Carboxylate | Azetidine Precursor | Base | Product Type |
|---|---|---|---|
| Methyl pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | NaH | N-Azetidinyl pyrazole carboxylate |
| Ethyl 1,2,3-triazole-4-carboxylate | N-Boc-3-iodoazetidine | K2CO3 | N-Azetidinyl triazole carboxylate |
| Methyl indole-6-carboxylate | N-Boc-3-iodoazetidine | Cs2CO3 | N-Azetidinyl indole (B1671886) carboxylate |
Note: This table illustrates the general components of the N-alkylation reaction.
The choice of base and reaction conditions can be optimized to achieve high yields and selectivity. This methodology offers a direct route to incorporating the azetidine substructure, creating complex molecules with potential applications in medicinal chemistry.
Late-Stage Electrophilic Azetidinylation for Complex Molecules
The introduction of an azetidine motif at a late stage in a synthetic sequence is a highly valuable strategy in drug discovery, as it allows for the modification of complex, biologically active molecules to fine-tune their properties. While direct electrophilic azetidinylation is a developing area, related methods for functionalizing complex molecules with azetidines are emerging.
One-step syntheses of azetidine-3-amines have been developed that can be utilized in the late-stage functionalization of approved drugs and other pharmacologically active compounds. chemrxiv.org This approach often involves the reaction of a complex amine-containing molecule with a suitable azetidine precursor that acts as an electrophile. For example, a procedure using 1-(benzhydryl)azetidin-3-one derivatives allows for the introduction of the azetidine core onto various primary and secondary amines, including those found in complex drug molecules. chemrxiv.org
Another powerful strategy for functionalizing azetidines involves a strain-release approach. uni-muenchen.de Nucleophilic organometallic species can be added to in-situ generated 1-azabicyclo[1.1.0]butanes (ABBs). uni-muenchen.de This method allows for the diastereoselective synthesis of functionalized azetidine molecules. uni-muenchen.de While this is a nucleophilic addition to the ABB, the resulting functionalized azetidine can then participate in further reactions. For instance, single-pot methods have been developed for the N-arylation of the resulting azetidines using Buchwald-Hartwig couplings or SNAr reactions. uni-muenchen.de
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| N-Boc-azetidin-3-one |
| Methyl (N-Boc-azetidin-3-ylidene)acetate |
| Pyrrolidine |
| Morpholine |
| 1H-Pyrazole |
| 1H-1,2,4-Triazole |
| Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate |
| Methyl (1-Boc-3-(morpholino)azetidin-3-yl)acetate |
| Methyl (1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate |
| Methyl (1-Boc-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetate |
| N-Boc-3-iodoazetidine |
| Methyl pyrazole-4-carboxylate |
| Ethyl 1,2,3-triazole-4-carboxylate |
| Methyl indole-6-carboxylate |
| anti-β,γ-aziridino-α-(N-diphenylmethylidene)amino esters |
| 1-(benzhydryl)azetidin-3-one |
Chemical Reactivity and Mechanistic Investigations of 3 Methylazetidin 3 Amine Scaffolds
Ring-Opening Reactions of the Azetidine (B1206935) Core
The reactivity of the azetidine ring is dominated by reactions that relieve its considerable ring strain. These transformations typically involve the cleavage of a carbon-nitrogen bond and can be initiated by a wide range of reagents and catalysts. The outcomes of these reactions are heavily dependent on the nature of the nucleophile, the substitution pattern on the azetidine ring, and the reaction conditions.
Nucleophilic ring-opening of azetidines, particularly after activation of the nitrogen atom, is a fundamental process for generating functionalized linear amines. nih.gov These reactions generally proceed through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the ring's carbon atoms, leading to the simultaneous cleavage of the C-N bond. The regioselectivity of this attack is a key consideration.
The formation of carbon-carbon bonds via the ring-opening of azetidines with carbon-based nucleophiles is a powerful synthetic strategy. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles capable of opening the strained azetidine ring. libretexts.orgmsu.edu The reaction follows an SN2 pathway, where the nucleophilic carbon attacks one of the azetidine ring carbons.
Due to the steric hindrance associated with the SN2 transition state, the nucleophilic attack preferentially occurs at the less substituted carbon atom. stackexchange.com For an N-activated 3-methylazetidine (B2440550) derivative, the attack would be expected at the C2 or C4 positions rather than the sterically encumbered C3 position. The reactivity of these organometallic reagents necessitates the use of aprotic solvents and anhydrous conditions, as they readily react with protic solvents like water. libretexts.org While highly effective, the strong basicity of Grignard and organolithium reagents can sometimes lead to competing side reactions, such as elimination. masterorganicchemistry.com
| Nucleophile | Substrate Example | Product Type | Key Features |
| Grignard Reagent (e.g., CH₃MgBr) | N-Tosyl-3-methylazetidine | γ-Amino alkane | SN2 attack at the less hindered C2/C4 position. |
| Organolithium (e.g., n-BuLi) | N-Boc-3-methylazetidine | γ-Amino alkane | High reactivity; requires inert atmosphere and aprotic solvent. |
| Organocuprates (e.g., (CH₃)₂CuLi) | N-Acyl-3-methylazetidine | γ-Amino alkane | Softer nucleophiles, often used for 1,4-additions but also effective in SN2 ring-opening. ubc.ca |
Heteroatomic nucleophiles, including alcohols and thiols, are also effective for the ring-opening of activated azetidines. These reactions are crucial for introducing valuable functional groups and are often catalyzed. Thiols, in particular, have been used in the enantioselective desymmetrization of azetidines, highlighting their utility in asymmetric synthesis. rsc.org
The mechanism is again SN2-like, with the heteroatom attacking a ring carbon. Tertiary amines can serve as effective catalysts for these transformations, particularly in aqueous media. researchgate.net The reaction of a thiol with an N-activated azetidine ring results in the formation of a γ-aminothioether. Similarly, alcohols can open the ring to yield γ-amino ethers, though they are generally less nucleophilic than thiols and may require more forcing conditions or stronger activation of the azetidine nitrogen.
| Nucleophile | Substrate Example | Product Type | Catalyst/Conditions |
| Thiols (e.g., PhSH) | N-Acylazetidine | γ-Aminothioether | Often catalyzed by chiral phosphoric acids for enantioselective opening. rsc.org |
| Alcohols (e.g., MeOH) | N-Sulfonylazetidinium salt | γ-Amino ether | Requires activation of the azetidine nitrogen to form a good leaving group. |
| Amines (e.g., Aniline) | Activated Azetidine | 1,3-Diamine | Analogous to epoxide opening; can be catalyzed by Lewis acids. mdpi.com |
The azetidine ring is susceptible to cleavage under acidic conditions. The mechanism typically involves the protonation of the ring nitrogen, which significantly enhances the ring's electrophilicity and makes it more vulnerable to nucleophilic attack. youtube.com This process can be intermolecular, involving an external nucleophile, or intramolecular, leading to decomposition or rearrangement.
A notable example is the acid-mediated intramolecular ring-opening decomposition observed in a series of N-substituted azetidines bearing a pendant amide group. nih.gov In this pathway, incubation at acidic pH catalyzes a rearrangement where the amide oxygen acts as an intramolecular nucleophile, attacking a ring carbon. This is followed by the loss of a dimethylamine (B145610) group to form a lactone intermediate, which can further rearrange to a more stable lactam. nih.gov The stability of the azetidine is highly dependent on the structure, with factors like the pKa of the azetidine nitrogen and the length of the alkyl chain connecting the ring to the amide group playing crucial roles. nih.gov
| Compound Structure | Stability (T₁/₂ at pH 1.8) | Decomposition Pathway | Ref. |
| N-Aryl-N'-(azetidin-3-ylmethyl)urea | Low | Intramolecular attack by amide oxygen | nih.gov |
| N-Pyridyl-N'-(azetidin-3-ylmethyl)urea | High | Enhanced stability due to lower pKa of azetidine nitrogen | nih.gov |
| N-Aryl-N'-(azetidin-3-ylethyl)urea | Moderate | Longer alkyl chain increases stability | nih.gov |
The development of catalytic, enantioselective methods for azetidine ring-opening represents a significant advance in asymmetric synthesis. Chiral hydrogen-bond donor catalysts, such as squaramides, have been shown to be highly effective in promoting the enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgnih.govchemrxiv.org
This catalytic system operates through a mechanism that relies on charge recognition. researchgate.netillinois.edu The chiral catalyst forms a network of electrostatic interactions that selectively recognizes and stabilizes the dipolar, enantioselectivity-determining SN2 transition state. acs.orgnih.gov This remarkable generality allows the catalyst to achieve high enantioselectivity across a broad range of substrates with diverse steric and electronic properties. nih.gov The process provides a powerful framework for designing catalysts that can be applied to various reactions that proceed through conserved polar mechanisms. acs.orgillinois.edu
Azetidine derivatives can undergo ring-opening polymerization (ROP) to produce polyamines, which have numerous applications in materials science and biotechnology. utwente.nl This polymerization can proceed through either a cationic or anionic mechanism, depending on the monomer structure and the initiator used.
Cationic Ring-Opening Polymerization (CROP) CROP is the more traditional method for azetidine polymerization. utwente.nl The reaction is typically initiated by acids or electrophiles, which activate the monomer by protonating or alkylating the ring nitrogen. This creates a reactive azetidinium species that is susceptible to nucleophilic attack by another monomer unit. A significant characteristic of azetidine CROP is the formation of highly branched or hyperbranched polymers. acs.org This occurs because the secondary or tertiary amine functionalities within the growing polymer chain remain nucleophilic and can compete with the monomer to attack the activated chain end, leading to new polymer chains branching off the main backbone. utwente.nl
Anionic Ring-Opening Polymerization (AROP) AROP of azetidines is less common and generally requires the presence of an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl) to increase the acidity of the ring's C-H protons and facilitate initiation by a strong base. rsc.orgnsf.gov The anionic polymerization of N-(methanesulfonyl)azetidine, for instance, produces a branched polymer due to chain transfer events where the initiator deprotonates the methanesulfonyl group of another monomer or polymer unit. rsc.org However, by carefully selecting N-sulfonyl substituents that lack α-protons, such as N-(p-tolylsulfonyl)azetidine, it is possible to suppress this chain transfer and produce linear polymers with controlled molecular weights and low dispersities. nih.gov This approach represents a significant step toward controlled synthesis of linear poly(trimethylenimine). nih.gov
| Polymerization Type | Monomer Example | Initiator | Polymer Structure | Key Mechanistic Feature |
| Cationic (CROP) | Azetidine | HClO₄ | Hyperbranched | Nucleophilic attack by polymer backbone amines on activated chain ends. acs.org |
| Anionic (AROP) | N-(methanesulfonyl)azetidine | ⁿBuN(K)Ms | Branched | Chain transfer via deprotonation of the α-sulfonyl protons. rsc.org |
| Anionic (AROP) | N-(p-tolylsulfonyl)azetidine | Strong Base | Linear | Lack of α-sulfonyl protons prevents chain transfer, leading to living polymerization. nsf.govnih.gov |
Nucleophilic Ring-Opening Pathways (SN2-Type Mechanisms)
Functional Group Transformations and Derivatization at the Azetidine Ring
The strained four-membered ring of 3-methylazetidin-3-amine and its derivatives provides a unique platform for a variety of functional group transformations. The reactivity is often driven by the inherent ring strain, which can be harnessed to facilitate reactions that might be less favorable in larger, strain-free systems.
The corresponding alcohol of this compound, 3-methylazetidin-3-ol (B1365027), can undergo oxidation and reduction reactions, although the literature more broadly covers the reactions of azetidin-3-ols in general.
Oxidation: Oxidation of 3-hydroxyazetidines can lead to the formation of the corresponding azetidin-3-ones. researchgate.net However, more complex oxidative transformations have also been developed. For instance, a silver-mediated oxidative deconstruction of azetidinols has been reported to yield α-amino ketones. This process likely proceeds through the formation of an alkoxy radical, followed by β-scission, which leads to the cleavage of the C–C bond within the azetidine ring. This transformation highlights how the ring strain can be utilized to drive specific cleavage reactions under oxidative conditions.
Reduction: The reduction of azetidinols is a less commonly explored transformation. The hydroxyl group can be reduced to the corresponding C-H bond, effectively removing the functional group. More synthetically relevant is the reduction of N-protected azetidin-2-ones or azetidin-3-ones to their corresponding azetidines or azetidinols. For instance, the reduction of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride using hydrogenation over a palladium catalyst (Pd(OH)₂/C) yields 3-hydroxyazetidine hydrochloride, demonstrating the removal of an N-protecting group while retaining the hydroxyl functionality. chemicalbook.comchemicalbook.com
The hydroxyl and amine functionalities on the 3-methylazetidin-3-ol and this compound scaffolds, respectively, are key handles for derivatization via substitution reactions.
For 3-hydroxyazetidine derivatives, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution. This allows for the introduction of a wide range of functional groups at the C3 position. However, due to the steric hindrance at the tertiary carbon center, these reactions often proceed via an SN1-type mechanism or may require forcing conditions for an SN2-type inversion. nih.gov The inherent ring strain can also influence the reactivity and regioselectivity of ring-opening reactions when the substitution is attempted. magtech.com.cn
For 3-aminoazetidine derivatives, both the exocyclic primary amine and the endocyclic secondary amine are available for substitution. The reactivity can be controlled through the use of appropriate protecting groups. The ring nitrogen, being a secondary amine, can readily undergo N-alkylation or N-arylation. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the N-arylation of azetidines with a range of aryl and heteroaryl bromides. researchgate.netuni-muenchen.de This allows for the synthesis of a diverse library of N-substituted azetidine derivatives.
The ring nitrogen of this compound is a secondary amine and thus exhibits reactivity typical of this functional group. It can act as a nucleophile and react with electrophiles such as alkyl halides.
This N-alkylation reaction can proceed in a stepwise manner. The initial reaction with an alkyl halide will produce a tertiary amine. This tertiary amine is also nucleophilic and can react with a second molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. This process is known as exhaustive alkylation. The formation of these quaternary salts is a characteristic reaction of secondary and tertiary amines. The resulting quaternary azetidinium salts are ionic compounds and can be useful as phase-transfer catalysts or as intermediates in elimination reactions (e.g., Hofmann elimination).
Photochemical and Thermal Rearrangements of Azetidine Derivatives
The significant ring strain of azetidines makes them interesting substrates for photochemical and thermal reactions, which can lead to complex molecular rearrangements or the formation of the ring itself.
Photochemical Reactions: Photochemical methods are powerful for constructing the azetidine ring.
Norrish-Yang Cyclization: This intramolecular photochemical reaction is a key method for synthesizing 3-hydroxyazetidines. nih.govresearchgate.net It involves the irradiation of α-amino ketones, which triggers a 1,5-hydrogen abstraction to form a 1,4-biradical, followed by cyclization to yield the azetidinol (B8437883) product. beilstein-journals.orgnih.gov This "aza-Yang" reaction is a versatile tool for creating strained four-membered rings. nih.govresearchgate.net The photogenerated azetidinols can themselves be intermediates for subsequent strain-releasing ring-opening reactions. beilstein-journals.orgresearchgate.net
Aza Paternò–Büchi Reaction: This is the photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.govresearchgate.net Recent advances have extended this reaction to visible-light-mediated processes, broadening its applicability and allowing for the synthesis of complex monocyclic and tricyclic azetidines. nih.govacs.orgacs.org
Thermal Rearrangements: Thermally induced reactions of azetidines often involve ring-opening or ring-expansion, driven by the release of ring strain. magtech.com.cn For example, certain N-substituted aziridines can undergo thermal rearrangement to form azetidines, proceeding through an intermediate bicyclic aziridinium (B1262131) salt. researchgate.net While specific thermal rearrangements of this compound are not extensively detailed, the general principle is that heating azetidine derivatives can lead to cleavage of the C-N or C-C bonds of the ring, often resulting in the formation of larger heterocyclic systems or acyclic amines. epfl.ch
Transition Metal-Catalyzed Transformations Involving Azetidines
Transition metal catalysis has become an indispensable tool for the functionalization of azetidine scaffolds, enabling the formation of C-C and C-N bonds that would be difficult to achieve through traditional methods.
The azetidine ring can be functionalized at various positions using transition-metal-catalyzed cross-coupling reactions.
Iron-Catalyzed Cross-Coupling: Iron catalysts, being inexpensive and less toxic than many other transition metals, have emerged as powerful reagents for cross-coupling reactions. youtube.comrsc.org A notable application is the iron-catalyzed coupling of 3-iodoazetidines with a wide array of Grignard reagents. asianpubs.orgnih.govresearchgate.net This methodology allows for the efficient introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position of the azetidine ring.
Table 1: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidine with Grignard Reagents A representative, non-exhaustive table illustrating the scope of the reaction.
| Grignard Reagent (R-MgBr) | Product (3-R-Azetidine) | Yield (%) |
| Phenyl-MgBr | 3-Phenyl-azetidine | 85 |
| 4-Methoxy-phenyl-MgBr | 3-(4-Methoxyphenyl)-azetidine | 90 |
| 2-Thienyl-MgBr | 3-(Thiophen-2-yl)-azetidine | 78 |
| Vinyl-MgBr | 3-Vinyl-azetidine | 72 |
| Ethyl-MgBr | 3-Ethyl-azetidine | 65 |
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions involving azetidines.
α-Arylation: Palladium-catalyzed α-arylation of N-protected azetidinyl esters with aryl halides provides a direct method to install aromatic groups at the C2 position. nih.gov This reaction is challenging due to the potential for ring-opening of the strained heterocycle, but can be achieved under carefully controlled conditions. nih.gov
C-H Arylation: Directed C-H arylation is another powerful strategy. Using a directing group, such as a picolinamide (B142947) attached to a precursor molecule, palladium catalysts can selectively activate and arylate specific C(sp³)–H bonds to form the azetidine ring or functionalize it. acs.orgacs.orgbeilstein-journals.org
N-Arylation: As mentioned in section 3.2.2, the Buchwald-Hartwig amination is a key palladium-catalyzed method for forming N-aryl azetidines from azetidine and aryl halides. researchgate.net
Catalytic Functionalization of Azetidine C-H Bonds
The catalytic functionalization of C-H bonds in azetidine scaffolds is a significant area of research for the synthesis of complex molecules and novel pharmaceutical agents. Transition metal catalysis, in particular, has been instrumental in the development of methods for the selective transformation of aliphatic C-H bonds within these strained ring systems. nih.gov
One of the prominent strategies involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond, facilitating its activation through cyclometalation. nih.gov While many directed C-H activation processes proceed via five-membered-ring intermediates, palladium-catalyzed C-H bond activation through a four-membered-ring cyclopalladation pathway has also been reported, leading to the formation of other strained nitrogen heterocycles. nih.govresearchgate.net
Recent advancements have also explored photoredox catalysis for the functionalization of C-H bonds. For instance, photo-induced copper catalysis has been utilized in the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, involving the functionalization of two α-amino C(sp³)-H bonds to construct highly functionalized azetidines. nih.gov
The following table summarizes selected research findings on the catalytic functionalization of C-H bonds in systems that lead to the formation of or are related to azetidine scaffolds, providing a basis for understanding the potential reactivity of substituted azetidines like this compound.
| Catalytic System | Substrate Type | Type of C-H Functionalization | Key Findings | Reference |
|---|---|---|---|---|
| Palladium Catalyst | Aliphatic Amines | Intramolecular C-H Amination and Carbonylation | Proceeds through a four-membered-ring cyclopalladation pathway to form aziridines and β-lactams. | nih.govresearchgate.net |
| Photo-induced Copper Catalyst | Tertiary Alkylamines and Alkynes | Intermolecular [3+1] Radical Cascade Cyclization | Functionalization of two α-amino C(sp³)-H bonds to yield highly functionalized azetidines. | nih.gov |
| Palladium Acetate (B1210297) with a Picolinamide Directing Group | Pentacyclic Triterpenoids | C(sp³)-H Arylation and Azetidination | Competition between C-H arylation and intramolecular amination (azetidination) is influenced by the electronics of the aryl iodide. | nih.gov |
For a molecule such as this compound, the presence of the tertiary amine and the quaternary carbon at the 3-position would present unique challenges and opportunities for catalytic C-H functionalization. The C-H bonds at the 2- and 4-positions of the azetidine ring are potential sites for activation. The directing-group strategy could be envisioned where the exocyclic amine is derivatized to guide a catalyst to one of these positions. Alternatively, radical-based approaches might offer a different selectivity profile. The steric hindrance from the 3-methyl group and the electronic nature of the 3-amino group would undoubtedly play a crucial role in the regioselectivity and efficiency of any such transformation. However, without specific experimental data, these considerations remain speculative.
Computational and Theoretical Investigations on 3 Methylazetidin 3 Amine and Azetidine Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of azetidine (B1206935) systems, allowing for the prediction of various molecular properties with a high degree of accuracy. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each with its strengths in describing different aspects of molecular behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the molecular structure, energetics, and spectroscopic properties of azetidine derivatives. DFT methods, such as B3LYP, are frequently used to optimize the geometries of molecules, providing detailed information on bond lengths, bond angles, and dihedral angles. For a molecule like 3-Methylazetidin-3-amine, DFT calculations can predict the puckering of the azetidine ring and the preferred conformations of the methyl and amine substituents.
The energetic properties of azetidine systems are also readily investigated using DFT. Calculations can determine the relative energies of different conformers, providing insight into their thermodynamic stability. Furthermore, DFT is employed to calculate spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which are crucial for the characterization of newly synthesized compounds. The calculated spectra can be compared with experimental data to confirm the molecular structure. The energetic behavior and properties of molecules in different solvent media can also be investigated using models like the integral equation formalism polarizable continuum model (IEFPCM) within the DFT framework.
Table 1: Representative Applications of DFT in Azetidine Chemistry
| Property Investigated | DFT Functional/Basis Set | System Studied | Key Findings |
| Molecular Structure | B3LYP/6-311G(d,p) | 2-(methylthio)nicotinic acid | Provided optimized geometry and conformational analysis. |
| Vibrational Spectra | B3LYP/6-311G(d,p) | 2-(methylthio)nicotinic acid | Calculated IR and Raman spectra for comparison with experimental data. |
| NMR Chemical Shifts | GIAO | 2-(methylthio)nicotinic acid | Predicted 1H and 13C NMR chemical shifts in various solvents. |
| Electronic Properties | B3LYP/6-31+G(d,p) | Quinoline | Calculated HOMO-LUMO energies to understand electronic transitions. |
| Thermodynamic Properties | B3LYP/6-311G(d,p) | 2-(methylthio)nicotinic acid | Determined thermodynamic parameters such as enthalpy and entropy. |
Ab initio calculations, which are based on first principles without empirical parameterization, are particularly valuable for studying reaction mechanisms, including the characterization of transient species like reaction intermediates and transition states. For reactions involving azetidines, these calculations can map out the potential energy surface, identifying the lowest energy pathways from reactants to products.
A notable application is in understanding the regio- and diastereoselective synthesis of 2-arylazetidines. Quantum chemical investigations have been used to elucidate the mechanism and explain the stereochemical outcome based on Baldwin's rules for ring-formation reactions. Similarly, in the biosynthesis of azetidine-2-carboxylic acid, computational modeling of the SN2 transition state has provided insights into the enzymatic cyclization process. These studies often involve locating transition state structures and calculating their energies to determine the activation barriers of reactions.
The calculation of thermochemical parameters is crucial for assessing the stability and reactivity of molecules. For energetic materials based on the azetidine scaffold, such as nitroimine derivatives, theoretical studies have been conducted to determine their heats of formation (HOFs). Positive HOFs are indicative of the energy content of a compound.
Bond dissociation energies (BDEs) are another important thermochemical parameter that can be calculated to evaluate the thermal stability of azetidine derivatives. By identifying the weakest bond in the molecule, the initial step in the thermal decomposition pathway can be predicted. These calculations are essential for the design and safety assessment of new high-energy-density materials.
Table 2: Calculated Heats of Formation for Nitroimine-Substituted Azetidine Derivatives
| Compound | Number of Nitroimine Groups | Calculated Heat of Formation (kJ/mol) |
| Azetidine Derivative A | 1 | Value not specified in search results |
| Azetidine Derivative B | 2 | Value not specified in search results |
| Azetidine Derivative C | 3 | Value not specified in search results |
| Azetidine Derivative D | 4 | Value not specified in search results |
| Azetidine Derivative E | 5 | Value not specified in search results |
| Azetidine Derivative F | 6 | Value not specified in search results |
| (Note: Specific values were not available in the provided search results, but the trend of increasing HOF with the number of nitroimine groups was noted). |
Mechanistic Elucidation through Computational Modeling
Computational modeling plays a pivotal role in unraveling the complex mechanisms of reactions involving azetidines. By simulating reaction pathways and analyzing the factors that control selectivity, these studies provide a deeper understanding of azetidine chemistry.
The simulation of reaction profiles provides a continuous picture of the energy changes that occur during a chemical transformation. These profiles map the energy of the system as a function of the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products.
For instance, in the synthesis of azetidines from reactive triplet imine intermediates, DFT calculations have been used to compute the reaction profile, including the energy barriers for the key steps. Similarly, computational studies on the biosynthesis of azetidine-2-carboxylic acid have determined a kinetically feasible energy barrier for the cyclization reaction. These simulations are instrumental in understanding the feasibility of a proposed reaction mechanism and identifying the rate-determining step.
Many reactions involving the formation or opening of the azetidine ring exhibit high degrees of regioselectivity and stereoselectivity. Computational modeling is an indispensable tool for explaining the origins of this selectivity.
In the lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, computational studies have shown that the coordination of the lanthanum catalyst to the substrate influences the regioselectivity of the ring-opening reaction. By comparing the energies of the transition states leading to different products, the experimentally observed selectivity can be rationalized. Similarly, quantum chemical calculations have provided a detailed explanation for the stereoselectivity observed in the synthesis of 2-arylazetidines, linking it to orbital overlap and steric effects in the transition state. These computational insights are crucial for the rational design of new stereoselective synthetic methods for azetidine derivatives.
Analysis of Ring Strain Energy and Conformational Dynamics
The chemical reactivity and distinct structural characteristics of azetidine and its derivatives, including this compound, are significantly influenced by inherent ring strain. rsc.orgnih.gov This strain arises from the deviation of bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5°. Computational studies have quantified the ring strain of the parent azetidine molecule to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable, less reactive pyrrolidines (five-membered rings), positioning azetidines as uniquely versatile scaffolds in chemical synthesis. rsc.org The considerable strain energy facilitates ring-opening reactions, a property extensively utilized in synthetic chemistry, but also introduces potential stability challenges. nih.govnih.gov
Advanced computational methods, such as Density Functional Theory (DFT), have been employed to rationalize the dynamic behavior of azetidine intermediates. cnr.it Studies on the lithiation of N-alkyl-2-oxazolinylazetidines, for example, have shown that the resulting lithiated intermediate is configurationally labile, or unstable. cnr.it This instability was computationally rationalized by considering the dynamic inversion at the nitrogen center and the carbon-lithium (C-Li) center. cnr.it This dynamic behavior is crucial for understanding the stereochemical outcomes of reactions involving azetidine derivatives. Further investigations using spectroscopic analysis have noted that the signals for protons on substituted azetidine rings can appear broadened, which is attributed to these conformational dynamics within the molecule. mdpi.com
Comparative Ring Strain Energies of Small N-Heterocycles
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | ~27.7 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine (B122466) | 5 | ~5.4 |
Data sourced from computational studies. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for elucidating the interactions between small molecules, such as azetidine derivatives, and biological targets like proteins and enzymes. researchgate.net These computational techniques provide atomistic-level insights into ligand-receptor binding, which is fundamental in drug discovery and design. dovepress.com Methods like molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations can reveal the stability of the ligand-receptor complex and the dynamics of their interaction over time. researchgate.net
A theoretical study on a novel azetidine derivative investigated its potential as an antiviral agent against Hepatitis C virus (HCV) and Norovirus. researchgate.net Using quantum chemical methods, researchers first analyzed the electronic and thermodynamic properties of the compound. Following this, molecular docking studies were performed to predict the binding patterns and affinities with the target viral proteins. researchgate.net To validate these findings and assess the stability of the interactions, molecular dynamics (MD) simulations were conducted. The simulations showed that the azetidine derivative could act as a potential inhibitor for both viruses, with calculated binding energies (ΔGbind) indicating favorable interactions. researchgate.net
Accelerated molecular dynamics (aMD) is another enhanced sampling technique used to observe ligand binding events that occur on timescales often inaccessible to conventional MD simulations. dovepress.comnih.gov This method has been successfully applied to study the binding of various ligands to G-protein coupled receptors (GPCRs), demonstrating its utility in capturing the complex pathways of drug recognition and association with their targets. nih.gov Such simulations can identify metastable binding sites and provide a detailed understanding of the entire binding process, guiding the design of more effective therapeutics. nih.gov
Calculated Binding Energies of an Azetidine Derivative with Viral Targets
| Viral Target Protein | Calculated Binding Energy (ΔGbind) |
|---|---|
| Hepatitis C Virus (HCV) NS5B Genotype | -18.34 kJ/mol |
| Norovirus Target Protein | -16.10 kJ/mol |
Data from a molecular dynamics simulation study. researchgate.net
Computational modeling serves as a crucial tool for predicting the material properties of novel compounds, including those containing azetidine systems, before their synthesis. This predictive approach accelerates the discovery and design of advanced materials by moving beyond traditional trial-and-error methodologies. nih.gov By employing quantum chemical methods, researchers can calculate a range of electronic and physicochemical properties to forecast the behavior of a molecule. nih.govresearchgate.net
For instance, the properties of high-nitrogen energetic materials, which sometimes incorporate heterocyclic structures like azetidine, are evaluated computationally. nih.gov The inclusion of a strained azetidine ring can enhance energetic performance due to the additional energy released upon its decomposition. nih.gov Theoretical calculations are used to predict key parameters such as molecular density, enthalpy of formation, and thermal stability, which are critical for designing new energetic materials. nih.govresearchgate.net
Furthermore, predictive models can be developed to correlate quantum-mechanical descriptors with observable properties. nih.gov For nitrogen-containing heterocycles, descriptors such as the charge of the nitrogen atom and the energy of its lone pair electrons are calculated and used in regression analysis to predict properties like proton affinity and basicity (pkb-values). nih.gov This computational pre-screening allows for the rational design of molecules with desired characteristics, whether for applications in medicinal chemistry or materials science. researchgate.netnih.gov
Computationally Predicted Properties and Methods
| Predicted Property | Computational Method/Theory | Application Area |
|---|---|---|
| Electronic and Thermodynamic Properties | Quantum Chemical Methods (e.g., DFT) | Chemical Reactivity, Stability Analysis |
| Binding Affinity and Interaction Dynamics | Molecular Docking, Molecular Dynamics (MD) | Drug Discovery, Biochemistry |
| Enthalpy of Formation, Density | Quantum Chemical Calculation | Energetic Materials Design |
| Basicity (pkb), Proton Affinity | Semi-empirical Molecular Orbital Software | Physical Chemistry, Materials Science |
Applications of 3 Methylazetidin 3 Amine and Azetidine Scaffolds in Advanced Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The rigid and defined three-dimensional structure of the azetidine (B1206935) core makes it an ideal foundation for the construction of complex molecules with controlled architectures. This is particularly valuable in medicinal chemistry and drug discovery, where precise spatial arrangement of functional groups is critical for biological activity.
Azetidine scaffolds, including derivatives of 3-Methylazetidin-3-amine, serve as key starting materials for the synthesis of a wide array of more complex heterocyclic systems. The strain in the four-membered ring can be harnessed to drive ring-opening or ring-expansion reactions, providing access to larger and more diverse heterocyclic structures.
One notable application is in the synthesis of other N-heterocycles. For instance, ruthenium-catalyzed oxidative alkynylation of primary alcohols can be employed to create ynones bearing an azetidine moiety. These azetidine-containing ynones are versatile intermediates that can be readily converted into a variety of N-heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with hydrazines, hydroxylamine, and amidines, respectively. acs.org This strategy allows for rapid diversification of the molecular scaffold, which is highly advantageous in the generation of compound libraries for drug discovery. acs.org
Furthermore, the reactivity of the azetidine ring facilitates the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. Spirocyclic azetidines can be synthesized through various methods, including the reduction of spirocyclic azetidinones derived from cyclic carboxylic acids. researchgate.net These spirocyclic systems often exhibit improved pharmacological properties compared to their non-spirocyclic counterparts. researchgate.netnih.gov The synthesis of spiro[dihydropyridine-oxindoles] has been achieved through three-component reactions involving isatin, an amine, and a cyclic 1,3-dicarbonyl compound, showcasing another route to complex spiro-heterocycles originating from amine-containing building blocks. nih.gov
The incorporation of azetidine rings into amino acid structures is a powerful strategy for creating conformationally restricted analogs. These modified amino acids are invaluable tools in peptide and protein engineering, as they can be used to induce and stabilize specific secondary structures, such as β-turns and γ-turns. rsc.org The rigid nature of the azetidine ring limits the conformational freedom of the peptide backbone, leading to more predictable and stable three-dimensional structures.
Azetidine-3-carboxylic acid, a close analog of this compound, is a conformationally constrained analogue of β-proline and has been utilized in the preparation of bioactive peptides. acs.org Similarly, azetidine-2-carboxylic acid and its derivatives have been widely used as proline analogs in the synthesis of small peptides. acs.org The substitution pattern on the azetidine ring plays a crucial role in determining the resulting peptide conformation. For example, studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety can act as a β-turn inducer. beilstein-journals.org The presence of the azetidine ring can also facilitate the formation of intramolecular hydrogen bonds, further stabilizing the desired conformation. beilstein-journals.org
The introduction of 3-aminoazetidine (3-AAz) subunits into peptide backbones has been shown to be an effective strategy for promoting the cyclization of small peptides. acs.org The turn-inducing properties of the 3-AAz unit facilitate the formation of cyclic tetra-, penta-, and hexapeptides under standard reaction conditions. acs.org Moreover, the resulting azetidine-containing cyclic peptides exhibit enhanced stability towards proteolytic degradation. acs.org
| Azetidine Amino Acid Derivative | Effect on Peptide Conformation | Reference |
| Azetidine-2-carboxylic acid | Proline analog, induces turns | acs.org |
| Azetidine-3-carboxylic acid | β-proline analog, conformationally constrained | acs.org |
| N-substituted 3-aminoazetidine-3-carboxylic acid | β-turn inducer | beilstein-journals.org |
| 3-aminoazetidine (3-AAz) | Turn-inducing element, facilitates cyclization | acs.org |
| 2-alkyl-2-carboxyazetidines | Stabilizes γ-turn-like conformations | rsc.org |
Chiral azetidines are highly valuable as enantiopure building blocks and chiral templates in asymmetric synthesis. The rigidity of the azetidine scaffold can effectively transfer stereochemical information, leading to high levels of enantioselectivity in chemical transformations. Various synthetic strategies have been developed to access enantiopure azetidines, including the use of chiral auxiliaries and asymmetric catalysis.
For example, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary to synthesize an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rwth-aachen.de The absolute configuration of the product was confirmed by X-ray crystallography, demonstrating the effective stereocontrol exerted by the chiral auxiliary. rwth-aachen.de Furthermore, chiral azetidine-derived ligands have been utilized in a range of asymmetric catalytic reactions, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.net The conformational rigidity of the azetidine ring within these ligands enhances the control over the catalytic environment, resulting in improved enantioselectivity. acs.org
Recent advances in synthetic methodology have provided novel routes to chiral azetidines. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported for the synthesis of functionalized azetidines. acs.org This method allows for the construction of densely functionalized azetidines that can be further elaborated into more complex chiral molecules. acs.org Similarly, palladium(II)-catalyzed intramolecular C(sp³)–H amination represents another powerful tool for accessing functionalized azetidines. acs.org
DNA-encoded libraries (DELs) have emerged as a powerful technology for the discovery of novel bioactive molecules. The synthesis of vast libraries of compounds, each tagged with a unique DNA barcode, allows for rapid screening against biological targets. Azetidine scaffolds, including those derived from this compound, are attractive for the construction of DELs due to their rigid and three-dimensional nature, which allows for the precise presentation of chemical diversity in space.
The use of azetidine-based scaffolds can lead to the generation of lead-like molecules with favorable physicochemical and pharmacokinetic properties. rsc.org The synthesis and diversification of densely functionalized azetidine ring systems can provide access to a wide variety of fused, bridged, and spirocyclic ring systems suitable for DEL synthesis. rsc.orgbeilstein-journals.org The development of DNA-compatible chemistry is crucial for the successful construction of these libraries. researchgate.net Azetidine-containing amino acid derivatives, for example, can be incorporated into peptide-based DELs to introduce conformational constraints and enhance structural diversity. acs.org The modular nature of DEL synthesis, often involving split-and-pool techniques, allows for the combinatorial assembly of building blocks onto central scaffolds like azetidines, leading to libraries of millions or even billions of unique compounds. nih.gov
Functional Materials Science
Beyond their applications in the synthesis of discrete small molecules, azetidine derivatives are also finding use as monomers in the field of materials science. The ring strain of the azetidine nucleus can be harnessed to drive ring-opening polymerization, leading to the formation of functional polymers with unique properties.
Azetidines can serve as monomers in ring-opening polymerization (ROP) to produce polyamines and related polymers. The polymerization of azetidines is driven by the relief of ring strain. Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been demonstrated to yield linear poly(trimethylenimine)s. nih.gov For instance, the anionic copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine results in a statistical copolymer with controlled molecular weights and narrow dispersities. nih.gov The sulfonyl groups can subsequently be removed to afford the parent poly(trimethylenimine). nih.gov
The AROP of N-(methanesulfonyl)azetidine has also been reported, although this can lead to branched polymers due to chain transfer reactions. rsc.org The development of controlled polymerization methods for azetidines is an active area of research, as it would provide access to well-defined polyamines with a range of potential applications, including as gene delivery vectors, in CO2 capture, and for antimicrobial coatings. rsc.org
In addition to ROP, azetidinium-functionalized polymers can be synthesized through post-polymerization modification of amine-containing polymers with reagents like epichlorohydrin (B41342) or by using bifunctional couplers. acs.orgresearchgate.net This approach allows for the introduction of reactive azetidinium groups into the polymer structure, which can be further functionalized or utilized for their cationic properties. acs.orgresearchgate.net While the direct use of this compound in controlled ring-opening metathesis polymerization (ROMP) is not extensively documented, the principles of ROP of azetidines suggest its potential as a monomer for creating novel polymer architectures. The presence of the methyl and amine groups at the 3-position would be expected to influence the polymerization behavior and the properties of the resulting polymer.
| Polymerization Method | Azetidine Monomer Type | Resulting Polymer | Reference |
| Anionic Ring-Opening Polymerization (AROP) | N-(tolylsulfonyl)azetidines | Linear poly(trimethylenimine) | nih.gov |
| Anionic Ring-Opening Polymerization (AROP) | N-(methanesulfonyl)azetidine | Branched poly(methanesulfonylazetidine) | rsc.org |
| Post-polymerization Modification | Amine-functionalized polymers + epichlorohydrin | Azetidinium-functionalized polymers | acs.org |
| Post-polymerization Modification | Amine-functionalized polymers + piperazine-based coupler | Azetidinium-functionalized polytetrahydrofurans | researchgate.net |
Precursors for Fluorescent Dyes and Bioimaging Probes
The amine functionality of this compound and related azetidine derivatives is a critical feature that allows them to serve as precursors for fluorescent dyes and bioimaging probes. The primary amine group provides a reactive handle for conjugation to various fluorophore scaffolds through well-established amine-reactive chemistries. This enables the covalent attachment of the azetidine moiety to dyes designed to detect specific biological components or events with high sensitivity and selectivity. nih.gov
Research has demonstrated that the incorporation of an azetidine ring into classic fluorophore structures, such as rhodamines, can substantially enhance their performance. nih.gov These enhancements include significant increases in quantum yield, brightness, and photostability. nih.gov The substitution pattern on the azetidine ring offers a precise method for rationally tuning the spectral and chemical properties of the resulting dye. nih.gov For example, introducing substituents at the 3-position of the azetidine ring can modulate the absorption and emission wavelengths (λabs and λem) of the fluorophore. nih.govossila.com This tuning is attributed to the inductive effects of the substituents, which alter the electronic structure of the dye. nih.gov
This strategy has led to the development of a palette of new fluorescent and fluorogenic labels with excitation wavelengths spanning from the blue to the far-red spectrum, suitable for applications in live cells, tissues, and whole-animal imaging. nih.gov The amine group on compounds like this compound can be reacted with amine-reactive forms of dyes, such as succinimidyl esters (SE) or isothiocyanates, to create stable bioconjugates for immunochemistry, fluorescence in situ hybridization (FISH), and cell tracing. nih.gov
Components in Electronic Materials (e.g., OLEDs, DSSCs)
While direct applications of this compound in electronic materials are not extensively documented in current literature, the broader class of azetidine derivatives shows significant potential for use in this field. Azetidine scaffolds are being explored as building blocks for components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). icm.edu.pl
Energetic Materials Design and Development (e.g., Nitroimine and Triazolyl Derivatives)
The high ring strain and nitrogen content of the azetidine skeleton make it a compelling scaffold for the design of high-energy-density compounds (HEDCs). Derivatives of azetidine have been extensively studied as potential energetic materials, with research focusing on the addition of explosophoric groups like nitro and nitroimine moieties, as well as the creation of larger polycyclic systems with other nitrogen-rich heterocycles such as triazoles.
Nitroimine Derivatives: Theoretical studies have explored the design of novel energetic compounds by systematically substituting the hydrogen atoms of an azetidine molecule with nitroimine (–N=NO₂) groups. researchgate.netrsc.org The introduction of nitroimine groups has been shown to significantly increase the heat of formation (HOF) and molecular density of the azetidine derivatives, both of which are critical factors for detonation performance. researchgate.net Calculations have indicated that certain nitroimine-substituted azetidines could have detonation performances superior to that of the widely used explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). researchgate.netrsc.org These compounds are predicted to have high heats of formation and sufficient thermal and kinetic stability to be considered potential HEDCs. researchgate.net
Table 1: Calculated Energetic Properties of Nitroimine-Substituted Azetidine Derivatives Data sourced from theoretical studies. researchgate.net
| Property | Azetidine (Parent) | Mono-substituted | Di-substituted (E) | Di-substituted (F) | RDX (Reference) | HMX (Reference) |
|---|---|---|---|---|---|---|
| Heat of Formation (kJ/mol) | 148.9 | 363.3 | 682.0 | 664.0 | 90.0 | 100.0 |
| Density (g/cm³) | 0.93 | 1.54 | 1.76 | 1.77 | 1.82 | 1.91 |
| Detonation Velocity (km/s) | 6.58 | 8.27 | 9.24 | 9.23 | 8.75 | 9.10 |
| Detonation Pressure (GPa) | 17.5 | 29.8 | 38.8 | 39.0 | 34.0 | 39.0 |
Triazolyl Derivatives: Another successful strategy in energetic materials design involves combining the strained azetidine ring with stable, nitrogen-rich triazole structures. This approach aims to create novel polycyclic energetic materials with enhanced properties. nih.gov By reacting azetidine derivatives, such as 3,3-dinitroazetidine (B175035) (DNAZ), with chlorinated triazole precursors, new compounds are formed that benefit from both the high ring strain of the azetidine and the high nitrogen content and stability of the triazole ring.
This combination has been shown to effectively increase the density and decomposition temperature of the resulting materials, with many compounds exhibiting decomposition temperatures above 200 °C. nih.gov The introduction of the azetidine structure is an effective strategy for designing polycyclic energetic compounds with improved performance characteristics compared to traditional explosives like TNT. nih.gov
Table 2: Performance of Azetidine-Triazole Polycyclic Compounds Data sourced from synthesis and characterization studies. nih.gov
| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (km/s, calc.) | Detonation Pressure (GPa, calc.) |
|---|---|---|---|---|
| Compound 1 | 1.79 | 224.0 | 8593 | 31.7 |
| Compound 2 | 1.83 | 240.5 | 8731 | 32.7 |
| Compound 3 | 1.73 | 221.3 | 8173 | 28.1 |
| TNT (Reference) | 1.65 | - | 6.90 | 19.0 |
Advanced Spectroscopic and Analytical Characterization of 3 Methylazetidin 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the detailed structural analysis of 3-methylazetidin-3-amine derivatives in solution. By analyzing various NMR experiments, including ¹H, ¹³C, ¹⁵N, and advanced 2D techniques, a complete picture of the molecular architecture, including connectivity and spatial arrangement of atoms, can be assembled.
Proton (¹H) NMR for Structural Confirmation and Stereochemical Assignment
Proton (¹H) NMR spectroscopy provides crucial information about the electronic environment of hydrogen atoms within a molecule. For azetidine (B1206935) derivatives, the chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative. Protons on the four-membered ring of azetidines typically resonate in the upfield region of the spectrum. For instance, in N-Boc protected azetidine derivatives, the methylene (B1212753) protons (CH₂) alpha to the nitrogen atom show distinct chemical shifts that can be influenced by the substituent on the adjacent carbon.
Stereochemical assignments are often achieved by analyzing vicinal coupling constants (³J) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant between protons on adjacent carbons in the azetidine ring can help differentiate between cis and trans isomers. Generally, cis-coupling constants in azetidine rings are larger than the corresponding trans-coupling constants. For example, in the analysis of certain 1-azetine (B13808008) derivatives, cis-isomers displayed coupling constants (JH3-H4) of approximately 10 Hz, while trans-isomers showed values around 7 Hz.
Table 1: Representative ¹H NMR Data for a Substituted N-Boc-azetidine Derivative
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C(CH ₃)₃ | 1.40-1.53 | br. s. | - |
| Ring CH ₂ | 2.27-2.36 | m | - |
| Ring CH ₂ | 2.88 | br. s. | - |
| Ring CH ₂-N | 3.80-3.85 | m | - |
| Ring CH ₂-N | 4.14-4.21 | m | - |
Data derived from a representative N-Boc-2-(o-tolyl)azetidine-1,2-dicarboxylate compound.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to map the carbon framework of a molecule. The chemical shifts of the carbon atoms in the azetidine ring are characteristic. The carbon atoms of the azetidine ring itself typically appear at δ 30-50 ppm. The presence of substituents, such as the methyl group at the C3 position and various N-substituents, significantly influences the chemical shifts of the ring carbons.
For example, in N-Boc protected azetidine derivatives, the quaternary carbon of the tert-butyl group (C(CH₃)₃) is typically observed around 80 ppm, while the carbonyl carbon of the Boc group resonates near 156 ppm. The specific shifts of the azetidine ring carbons provide confirmation of the core structure and the substitution pattern.
Table 2: Representative ¹³C NMR Data for a Substituted N-Boc-azetidine Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (tolyl) | 21.0 |
| Ring C H₂ | 27.4 |
| C(C H₃)₃ | 28.3 |
| Ring C H₂-N | 47.4, 47.5 |
| Quaternary Ring C | 74.6 |
| C (CH₃)₃ | 80.1, 81.8 |
| C =O (Boc) | 155.9, 156.7 |
Data derived from a representative N-Boc-2-(o-tolyl)azetidine-1,2-dicarboxylate compound.
Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Resonance
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms. The ¹⁵N chemical shift of the azetidine ring nitrogen is sensitive to substitution and hybridization. Unsubstituted azetidine shows a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia). N-alkylation causes a downfield shift; for example, N-t-butylazetidine has a resonance at δ 52 ppm. This sensitivity allows for the characterization of the substitution pattern on the ring nitrogen in derivatives of this compound.
Advanced 2D NMR Techniques (e.g., NOESY, HMBC) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures.
Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, typically within 5 Å. This is particularly valuable for determining the relative stereochemistry of substituents on the azetidine ring. For instance, a NOESY correlation between a methyl group proton and a specific ring proton can confirm their cis relationship.
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is critical for establishing the connectivity of different molecular fragments. For example, an HMBC spectrum can show a correlation from the N-methyl protons to the C2 and C4 carbons of the azetidine ring, confirming the position of the methyl group on the nitrogen atom. It is also instrumental in assigning quaternary carbons that are not visible in proton-coupled carbon spectra.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, electron ionization (EI) or electrospray ionization (ESI) methods are commonly employed. The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular weight of the derivative.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing characteristic losses of substituents from the parent molecule. For example, the analysis of N-Boc protected azetidines by HRMS (ESI-TOF) allows for the calculation and verification of the exact mass, confirming the chemical formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For derivatives of this compound, key characteristic absorptions include:
N-H Vibrations : Primary amines (-NH₂) exhibit two characteristic N-H stretching bands in the 3500-3200 cm⁻¹ region (one asymmetric, one symmetric). Secondary amines (>N-H) show a single band in this region, while tertiary amines lack this feature entirely. The N-H bending (scissoring) vibration for primary amines appears around 1650-1580 cm⁻¹. A broad N-H wagging band can also be observed between 910-665 cm⁻¹.
C-N Vibrations : The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.
C-H Vibrations : Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2960-2800 cm⁻¹).
In N-Boc protected derivatives, a strong carbonyl (C=O) stretching band from the carbamate (B1207046) group is prominently observed around 1700-1680 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Azetidine Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch (primary, 2 bands) | 3500 - 3250 |
| Amine (N-H) | Stretch (secondary, 1 band) | 3350 - 3310 |
| Amine (N-H) | Bend (primary) | 1650 - 1580 |
| Aliphatic C-N | Stretch | 1250 - 1020 |
| Aliphatic C-H | Stretch | 2960 - 2800 |
| Carbamate (C=O) | Stretch (in N-Boc derivatives) | ~1700 - 1680 |
Data derived from general IR principles and specific examples of N-Boc-azetidines.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional spatial arrangement of atoms within a crystalline solid. wikipedia.org This technique is indispensable for the unambiguous assignment of the absolute configuration of chiral molecules, a critical step in pharmaceutical and chemical research. nih.govmdpi.com For derivatives of this compound, where the C3 carbon is a potential stereocenter, single-crystal X-ray diffraction provides precise information on the molecule's solid-state structure, including bond lengths, bond angles, and torsional angles.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. In cases of chiral molecules crystallizing in non-centrosymmetric space groups (Sohncke groups), the technique can be used to determine the absolute stereochemistry by analyzing the anomalous dispersion effects. wikipedia.org
While a specific crystal structure for this compound was not found in the surveyed literature, studies on various other functionalized azetidine derivatives have successfully employed this method to confirm molecular structures and establish absolute configurations. For instance, the absolute configurations of diastereomeric 2-azetidinylcarboxylic acid derivatives were unequivocally assigned using X-ray crystallography. acs.org Similarly, the structures of novel azetidine sulfonyl fluorides and products resulting from the rearrangement of azetidinium salts have been confirmed by crystallographic analysis. nih.govresearchgate.net The data obtained from such an analysis are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. acs.org
A typical set of data generated from a single-crystal X-ray diffraction experiment is presented in the table below.
| Crystallographic Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule in the crystal. | C₉H₁₀N₂ZnCl₄ |
| Formula Weight | The mass of the asymmetric unit. | 361.37 g/mol |
| Crystal System | The crystal system to which the lattice belongs (e.g., Monoclinic, Triclinic). mdpi.com | Triclinic mdpi.com |
| Space Group | The symmetry group of the crystal structure. | P-1 mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | a=5.93Å, b=10.97Å, c=14.80Å, α=100.5°, β=98.6°, γ=103.8° mdpi.com |
| Volume (V) | The volume of the unit cell. | 900.07 ų mdpi.com |
| Z | The number of formula units per unit cell. | 4 mdpi.com |
| Calculated Density (ρ) | The theoretical density of the crystal. | 1.573 mg/m³ mdpi.com |
Other Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis, Thin-Layer Chromatography)
Beyond X-ray crystallography, a suite of other analytical methods is routinely used to characterize this compound derivatives, confirming their identity, purity, and electronic properties.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. mdpi.com The saturated azetidine ring itself does not possess a strong chromophore. Therefore, the UV-Vis absorption characteristics of this compound derivatives are primarily dictated by the nature of the substituents attached to the ring or the nitrogen atom.
For a derivative to be UV-active, it must contain a chromophore—a functional group capable of absorbing UV or visible light, such as aromatic rings, carbonyl groups, or conjugated systems. For example, the α-aminoacetophenone precursors used in the photochemical synthesis of 3-hydroxyazetidines exhibit distinct absorption bands in their UV-Vis spectra, which are essential for the photochemical reaction to proceed. researchgate.net Analysis of the spectra can also reveal aggregation phenomena in solution, as molecular interactions can cause shifts in the absorption maxima. mdpi.com
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure compound. This method provides an empirical formula for the synthesized molecule, which can be compared against the theoretical values calculated from the expected molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the compound's identity and purity.
For example, in the characterization of azetidine-2-carboxylic acid, elemental analysis was used to confirm its molecular formula as C₄H₇NO₂. acs.org
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 47.52 | 47.6 |
| Hydrogen (H) | 6.98 | 6.82 |
| Nitrogen (N) | 13.85 | 13.4 |
| Oxygen (O) | 31.65 | 32.2 |
Thin-Layer Chromatography (TLC) is a rapid, simple, and versatile chromatographic technique used ubiquitously in synthetic chemistry to monitor the progress of reactions, assess the purity of compounds, and determine appropriate solvent systems for column chromatography. researchgate.net The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate.
For many azetidine derivatives, which may lack a UV chromophore, visualization of the separated spots on the TLC plate requires specific techniques. silicycle.com While non-destructive visualization under a UV lamp (254 nm) is the first choice for aromatic or conjugated compounds, destructive chemical stains are often necessary. libretexts.orgfiu.edu An iodine chamber can be used for general visualization, as iodine forms colored complexes with many organic compounds. libretexts.org Specific stains react with certain functional groups to produce colored spots; for example, a potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing oxidizable groups like amines, while a p-anisaldehyde stain reacts with nucleophilic functional groups. fiu.edu
| Visualization Method | Principle | Applicable to Azetidine Derivatives Containing: | Appearance |
|---|---|---|---|
| UV Light (254 nm) | Fluorescence quenching by UV-absorbing compounds on a fluorescent plate. libretexts.org | Aromatic rings, conjugated systems. | Dark spots on a green fluorescent background. libretexts.org |
| Iodine Chamber | Formation of colored complexes with organic compounds. fiu.edu | General use, effective for many nitrogen-containing compounds. | Yellow-brown spots on a light brown background. libretexts.org |
| Potassium Permanganate (KMnO₄) | Oxidation of the compound by permanganate. fiu.edu | Primary/secondary amines, alcohols, other oxidizable groups. | Yellow or brown spots on a purple/pink background. fiu.edu |
| p-Anisaldehyde Stain | Reaction with nucleophilic groups, followed by heating. fiu.edu | Amines and other nucleophilic functional groups. | Variously colored spots on a light pink background. fiu.edu |
Future Perspectives and Emerging Research Avenues for 3 Methylazetidin 3 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes for Substituted Azetidines
The synthesis of functionalized azetidines has historically been challenging. acs.org However, recent innovations are paving the way for more efficient, sustainable, and diverse synthetic methodologies. A significant trend is the move towards greener and more sustainable processes, such as continuous flow synthesis and photocatalysis.
Continuous flow technology offers a safer, more robust, and sustainable alternative to traditional batch methods for preparing substituted azetidines. uniba.it This approach allows for the handling of reactive intermediates, like lithiated azetidines, at higher temperatures than in batch processing, and often utilizes more environmentally friendly solvents. acs.orgacs.org For instance, the functionalization of N-Boc-3-iodoazetidine in a flow system demonstrates the feasibility of this technology for producing a variety of 3-substituted azetidines. acs.org
Table 1: Examples of Continuous Flow Synthesis of 3-Substituted Azetidines
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzophenone | tert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate | 80 |
| Benzaldehyde | tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate | 75 |
| Acetone | tert-Butyl 3-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate | 65 |
| N-benzylidenemethanamine | tert-Butyl 3-((methylamino)(phenyl)methyl)azetidine-1-carboxylate | 72 |
Data sourced from The Journal of Organic Chemistry, 2021. acs.org
Photocatalysis is another burgeoning area, offering mild and selective routes to functionalized azetidines. researchgate.net Visible-light-mediated intramolecular aza Paternò-Büchi reactions, for example, can produce bicyclic azetidines in high yields and with excellent diastereoselectivity. researchgate.net Similarly, intermolecular [2+2] photocycloadditions using visible light and an iridium(III) photocatalyst have been shown to be effective for the synthesis of a range of azetidines. rsc.org These methods avoid the use of harsh reagents and high temperatures, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Exploration of New Reactivity Modes and Catalytic Systems for Azetidine (B1206935) Functionalization
The strain inherent in the azetidine ring makes it susceptible to ring-opening reactions, a property that is being increasingly exploited for the synthesis of complex acyclic amines. researchgate.net Research in this area is focused on developing novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations.
One promising approach involves the use of chiral hydrogen-bond donor catalysts, such as squaramides, for the enantioselective ring-opening of 3-substituted azetidines. acs.org This method has been successfully applied to a variety of substrates, affording synthetically useful chiral α-amino-γ-halopropanes. acs.org The development of such catalytic systems is crucial for accessing enantiomerically pure compounds for applications in drug discovery.
Table 2: Enantioselective Ring-Opening of 3-Substituted Azetidines with a Chiral Squaramide Catalyst
| Azetidine Substituent | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Phenyl | N-(3-chloro-1-phenylpropyl)cyclohexanecarboxamide | 99 | 97 |
| 4-Fluorophenyl | N-(3-chloro-1-(4-fluorophenyl)propyl)cyclohexanecarboxamide | 98 | 96 |
| 2-Thienyl | N-(3-chloro-1-(thiophen-2-yl)propyl)cyclohexanecarboxamide | 95 | 95 |
| Naphthalen-2-yl | N-(3-chloro-1-(naphthalen-2-yl)propyl)cyclohexanecarboxamide | 97 | 98 |
Data sourced from the Journal of the American Chemical Society, 2025. acs.org
Furthermore, the functionalization of the azetidine ring without ring-opening is also an active area of research. For example, palladium-catalyzed enantioselective α-C–H arylation of thioamide-activated azetidines has been demonstrated, providing a novel route to α-aryl azetidines with excellent enantioselectivity. nih.gov The development of new catalytic systems that can selectively functionalize specific positions on the azetidine ring will continue to be a major focus.
Advanced Computational Predictions for Structure-Reactivity Relationships and Material Properties
Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of azetidine-containing molecules. Density Functional Theory (DFT) calculations, for instance, have been used to elucidate the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. nih.gov These theoretical studies can provide valuable insights into reaction mechanisms and help in the design of more selective synthetic methods. frontiersin.orgnih.gov
A particularly exciting development is the use of computational models to predict the outcome of chemical reactions, thereby reducing the need for trial-and-error experimentation. mit.edu Researchers at MIT and the University of Michigan have developed computational models that can predict which pairs of alkenes and oximes will react to form azetidines via a photocatalytic process. mit.edu These models, which are based on frontier orbital energies, have shown a high degree of accuracy in predicting reaction success and yield. mit.edu
Table 3: Comparison of Computationally Predicted and Experimental Outcomes for Azetidine Synthesis
| Alkene Substrate | Oxime Substrate | Predicted Outcome | Experimental Result |
|---|---|---|---|
| Styrene | O-Methyl benzaldoxime | High Yield | 85% Yield |
| 4-Chlorostyrene | O-Methyl benzaldoxime | High Yield | 78% Yield |
| 1,1-Diphenylethylene | O-Methyl benzaldoxime | No Reaction | No Reaction |
| Anethole | O-Methyl benzaldoxime | Low Yield | 20% Yield |
Data conceptualized from MIT News, 2024. mit.edu
Quantitative Structure-Activity Relationship (QSAR) studies are also being employed to correlate the structural features of azetidine derivatives with their biological activities. ijrar.orgresearchgate.net These in silico models can help in the rational design of new compounds with desired properties, such as inhibitory activity against specific biological targets. nih.gov
Expansion of Applications in Functional Materials and Supramolecular Chemistry
While azetidines are well-established in medicinal chemistry, their applications in materials science are still relatively unexplored. acs.org However, the unique properties of the azetidine ring suggest that it could be a valuable component in a variety of functional materials.
One area of interest is the development of azetidine-containing polymers. researchgate.net The cationic ring-opening polymerization of azetidines can lead to the formation of poly(trimethylenimine), a polymer with potential applications in areas such as gene delivery and CO2 capture. rsc.orgutwente.nl The ability to control the architecture of these polymers, for example, by creating linear or branched structures, will be key to tailoring their properties for specific applications. rsc.org The incorporation of L-azetidine-2-carboxylic acid into polypeptides has been shown to increase their flexibility compared to their proline-containing counterparts. nih.gov
In the realm of supramolecular chemistry, azetidines have been shown to participate in the formation of self-assembled structures. For example, N-alkyl azetidines can form proton-bound homodimers within a resorcinarene (B1253557) capsule. acs.org The rigid, puckered conformation of the azetidine ring can impart specific organizational properties to these supramolecular assemblies. researchgate.net
Furthermore, the high ring strain of azetidines makes them promising candidates for energetic materials. acs.org While this area is still in its early stages, the development of tunable azetidine-based energetic materials through photochemical strategies is an active area of research. acs.org The ability to precisely control the substitution pattern on the azetidine ring will be crucial for fine-tuning the energetic properties of these materials. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
